molecular formula C11H11NO3 B8381620 Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B8381620
M. Wt: 205.21 g/mol
InChI Key: QYXBIKLPTWKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-5-8-9(12-6-7)3-4-10(8)13/h5-6H,2-4H2,1H3

InChI Key

QYXBIKLPTWKPPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC2=O)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-formyl-3-oxopropanoate (3.2 g, 22 mmol) in diethyl ether (25 mL) was teated with triethylamine (3.5 mL, 25 mmol) at about 0° C. The mixture was stirred at room temperature for about 1 h before the diethyl ether was removed in vacuo. To the residue was added a solution of p-toluenesulfonyl chloride (4.5 g, 23.6 mmol) in N,N-dimethylformamide (60 mL) at about 0° C. The mixture was stirred for about 5 h while being allowed to warm to room temperature. 3-Aminocyclopent-2-en-1-one (1.75 g, 18 mmol) was added and the mixture was heated to about 85-90° C. over night. The mixture was cooled to room temperature and was concentrated in vacuo. The residue was diluted with chloroform (200 mL), washed with sodium carbonate solution, filtered through Celite, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using dichloromethane/methanol/ammonium hydroxide (95:4.5:0.5) as the mobile phase to provide the title compound: 1H NMR (300 MHz, CDCL3): δ 1.42 (t, J=8.0 Hz, 3H), 2.82 (t, J=8.0 Hz, 2H), 3.38 (t, J=8.0 Hz, 2H), 4.42 (q, J=8.0 Hz, 3H), 8.60 (s, 1H), 9.40 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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